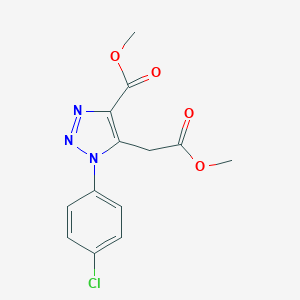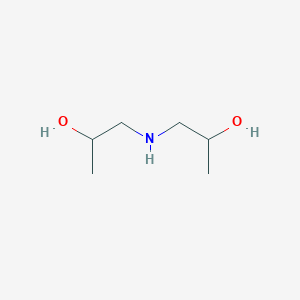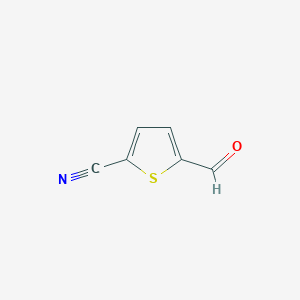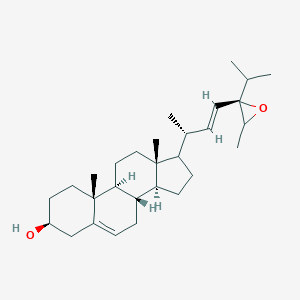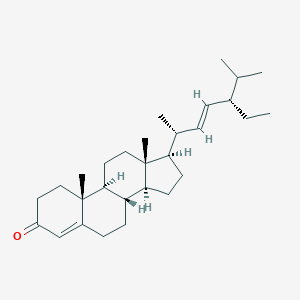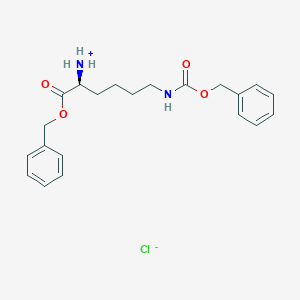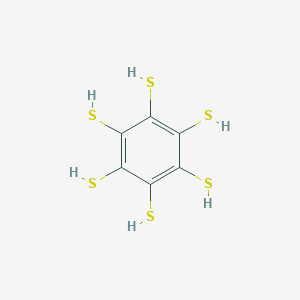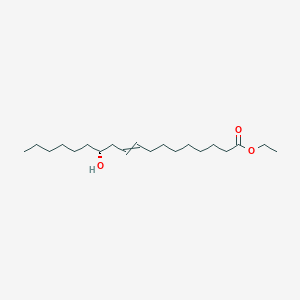![molecular formula C10H12Br2N6O2 B056732 4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide CAS No. 113589-14-3](/img/structure/B56732.png)
4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DMT or dimethyltryptamine, and it belongs to the class of tryptamine hallucinogens. The unique chemical structure of DMT makes it a promising candidate for various research studies, including neuroscience, pharmacology, and biochemistry.
Mechanism Of Action
The mechanism of action of DMT is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Specifically, DMT is thought to bind to the 5-HT2A receptor, leading to changes in neural activity and altered states of consciousness.
Biochemical And Physiological Effects
DMT has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It is also known to cause changes in mood, perception, and thought processes. These effects make it a valuable tool for studying the neural mechanisms underlying perception and consciousness.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DMT in scientific research is its ability to induce altered states of consciousness in a controlled and reproducible manner. This makes it a valuable tool for studying the neural mechanisms underlying perception and consciousness. However, there are also limitations to using DMT in lab experiments, including the potential for adverse effects and the need for careful control of dosage and administration.
Future Directions
There are many potential future directions for research on DMT. One area of interest is the use of DMT in the treatment of certain psychiatric disorders, such as depression and anxiety. Another area of research is the development of new drugs based on the chemical structure of DMT, which could have a range of therapeutic applications. Additionally, further research is needed to fully understand the mechanisms underlying the effects of DMT on the brain and body.
Synthesis Methods
The synthesis of DMT involves several steps, including the reaction of tryptamine with bromine, followed by the addition of a carboxylic acid and a tetrazole group. The final step involves the addition of isopropyl alcohol to form the final product. The synthesis of DMT is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
DMT has been the subject of numerous scientific studies due to its unique properties and potential applications. One area of research that has received significant attention is neuroscience. DMT has been shown to activate specific receptors in the brain, leading to altered states of consciousness and hallucinations. This makes it a valuable tool for studying the neural mechanisms underlying perception and consciousness.
properties
CAS RN |
113589-14-3 |
|---|---|
Product Name |
4,5-Dibromo-1-methyl-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)-1H-pyrrole-2-carboxamide |
Molecular Formula |
C10H12Br2N6O2 |
Molecular Weight |
408.05 g/mol |
IUPAC Name |
4,5-dibromo-1-methyl-3-propan-2-yloxy-N-(2H-tetrazol-5-yl)pyrrole-2-carboxamide |
InChI |
InChI=1S/C10H12Br2N6O2/c1-4(2)20-7-5(11)8(12)18(3)6(7)9(19)13-10-14-16-17-15-10/h4H,1-3H3,(H2,13,14,15,16,17,19) |
InChI Key |
OIRPUTYMVDSHSD-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(N(C(=C1Br)Br)C)C(=O)NC2=NNN=N2 |
Canonical SMILES |
CC(C)OC1=C(N(C(=C1Br)Br)C)C(=O)NC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



